1-Benzoyl-4-phenylsemicarbazide
Overview
Description
1-Benzoyl-4-phenylsemicarbazide is an organic compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 g/mol . It is known for its unique chemical structure, which includes a benzoyl group attached to a phenylsemicarbazide moiety. This compound is typically found as a pale yellow crystalline powder and is soluble in acidic solvents and sodium hydroxide solutions .
Preparation Methods
1-Benzoyl-4-phenylsemicarbazide can be synthesized through several methods. One common synthetic route involves the reaction of benzoylhydrazine with benzaldehyde in the presence of an alcoholic solvent like ethanol. The reaction proceeds under basic conditions to yield the desired product . Another method involves the oxidation-condensation reaction of 1,3-dibenzoylhydrazine with benzaldehyde in an alcoholic medium . These methods are typically used in laboratory settings, while industrial production methods may vary based on scale and efficiency requirements.
Chemical Reactions Analysis
1-Benzoyl-4-phenylsemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can convert this compound into simpler compounds, often using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Benzoyl-4-phenylsemicarbazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-phenylsemicarbazide involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of protein-protein interactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzoyl-4-phenylsemicarbazide can be compared to other semicarbazide derivatives, such as:
4-Phenylsemicarbazide: Similar in structure but lacks the benzoyl group, leading to different chemical properties and reactivity.
N-Phenylsemicarbazide: Another related compound with distinct applications and reactivity due to the absence of the benzoyl group.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-benzamido-3-phenylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1-10H,(H,16,18)(H2,15,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMMTXFVYJICDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351514 | |
Record name | 1-Benzoyl-4-phenylsemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152-32-5 | |
Record name | 1-Benzoyl-4-phenylsemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Benzoyl)-4-phenylsemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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